molecular formula C24H18O6 B2445120 5-((E)-2-{4-[(E)-2-(3-carboxy-4-hydroxyphenyl)vinyl]-phenyl}vinyl)-2-hydroxybenzoic acid CAS No. 796049-51-9

5-((E)-2-{4-[(E)-2-(3-carboxy-4-hydroxyphenyl)vinyl]-phenyl}vinyl)-2-hydroxybenzoic acid

Cat. No. B2445120
CAS RN: 796049-51-9
M. Wt: 402.402
InChI Key: MCBNOAYTZBUCSX-KQQUZDAGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. One possible method could involve the use of Suzuki-Miyaura cross-coupling , a widely-used reaction in organic chemistry that forms carbon-carbon bonds.

Scientific Research Applications

Synthesis Techniques

  • Oxidative Coupling : A study demonstrated the use of 5-((E)-2-{4-[(E)-2-(3-carboxy-4-hydroxyphenyl)vinyl]-phenyl}vinyl)-2-hydroxybenzoic acid in the regioselective oxidative coupling of 4-hydroxystilbenes, leading to the synthesis of compounds like resveratrol and ε-viniferin (E)-dehydrodimers. This approach provides a method for producing biologically active dimeric compounds (Sako, Hosokawa, Ito, & Iinuma, 2004).

Chemical Compound Isolation

  • Isolation from Natural Sources : The compound has been isolated from sources like Phyllanthus urinaria. This study identified new compounds and elucidated their structures using various spectral techniques, demonstrating the compound's presence in natural sources and its potential for various applications (Wei et al., 2005).

Polymer Modification

  • Polymer Functional Modification : Research into radiation-induced poly vinyl alcohol/acrylic acid (PVA/AAc) hydrogels modified with various amine compounds, including ones related to 5-((E)-2-{4-[(E)-2-(3-carboxy-4-hydroxyphenyl)vinyl]-phenyl}vinyl)-2-hydroxybenzoic acid, shows potential in medical applications due to their enhanced antibacterial and antifungal activities (Aly & El-Mohdy, 2015).

Complex Formation and Structural Analysis

  • Complex Formation : The compound has been used in the formation of complexes, such as di-n-octyltin(IV) complexes. These complexes have been studied for their solid-state structures using various spectroscopic techniques, contributing to the understanding of molecular interactions and complex formations in organometallic chemistry (Baul et al., 2007).

Catalytic Applications

  • Catalytic Hydrolysis : In a study, alternating copolymers containing imidazolyl and carboxyl groups, similar in structure to the compound , catalyzed the hydrolysis of phenyl esters, suggesting potential applications in catalytic processes (Tanaka & Yamada, 1983).

properties

IUPAC Name

5-[(E)-2-[4-[(E)-2-(3-carboxy-4-hydroxyphenyl)ethenyl]phenyl]ethenyl]-2-hydroxybenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18O6/c25-21-11-9-17(13-19(21)23(27)28)7-5-15-1-2-16(4-3-15)6-8-18-10-12-22(26)20(14-18)24(29)30/h1-14,25-26H,(H,27,28)(H,29,30)/b7-5+,8-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCBNOAYTZBUCSX-KQQUZDAGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CC2=CC(=C(C=C2)O)C(=O)O)C=CC3=CC(=C(C=C3)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C/C2=CC(=C(C=C2)O)C(=O)O)/C=C/C3=CC(=C(C=C3)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-((E)-2-{4-[(E)-2-(3-carboxy-4-hydroxyphenyl)vinyl]-phenyl}vinyl)-2-hydroxybenzoic acid

Q & A

A: X-34 exhibits high affinity for β-sheet structures, primarily found in amyloid deposits. [] It binds to these structures, including amyloid plaques, neurofibrillary tangles (NFTs), and cerebrovascular amyloid, enabling their visualization via fluorescence. [] This interaction doesn't appear to directly influence the amyloid structures themselves, making X-34 a valuable tool for observation and detection rather than a therapeutic agent.

ANone: * Molecular Formula: C24H18O6 * Molecular Weight: 402.39 g/mol

A: X-34 demonstrates compatibility with both paraffin-embedded and frozen tissues, showcasing its versatility in histological applications. [] Its effectiveness in these various preparations suggests stability across different processing conditions, although specific data on its stability under diverse temperatures, pH levels, or storage conditions wasn't provided in the research.

A: The provided research focuses on X-34's application as a fluorescent marker for amyloid structures and doesn't indicate any catalytic properties or applications. [, ]

A: Yes, researchers have employed computational methods to understand the binding interactions of X-34 and its analogs. Molecular dynamics and umbrella sampling techniques were used to investigate the binding mode of a pyrene-based X-34 analogue (Py1SA) to transthyretin (TTR). [] This study revealed a preference for binding orientations where the salicylic acid group of Py1SA points into the TTR binding pocket. []

A: Studies exploring structural modifications of X-34 provide insights into its SAR. Researchers synthesized a series of X-34 analogues by replacing the central benzene unit with various heterocyclic moieties, aiming to alter its optical properties and binding affinity. [] These modifications resulted in ligands with varying affinities for Aβ1-42 and Tau fibrils. [] This suggests that the central core structure of X-34 plays a crucial role in its amyloid-binding properties.

A: While the provided research doesn't delve into specific formulation strategies for X-34, its use in histological staining suggests it can be formulated for effective delivery into tissues. [] Further research would be needed to explore its stability under various conditions and potential formulation approaches to enhance its properties for specific applications.

A: X-34 research emerged from the need for specific and sensitive tools to visualize amyloid deposits in diseases like Alzheimer's disease. A key milestone was the development and characterization of X-34 as a fluorescent derivative of Congo Red, demonstrating superior fluorescence and comparable amyloid-binding properties. [] This breakthrough enabled more detailed studies of amyloid pathology in various tissues.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.